2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]-N-phenylacetamide
説明
This compound is a pyrazole-derived acetamide featuring a cyclopropyl substituent at the 3-position and a pyrrolidine-1-carbonyl group at the 5-position of the pyrazole ring.
特性
IUPAC Name |
2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)pyrazol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(20-15-6-2-1-3-7-15)13-23-17(12-16(21-23)14-8-9-14)19(25)22-10-4-5-11-22/h1-3,6-7,12,14H,4-5,8-11,13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFRPSRFGBPRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NN2CC(=O)NC3=CC=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable pyrazole precursor with cyclopropyl and pyrrolidinylcarbonyl reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to enhance reaction rates. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:
- Case Study : A study evaluated the efficacy of pyrazole derivatives in breast cancer models, where compounds similar to 2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]-N-phenylacetamide demonstrated synergistic effects when combined with standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
Pyrazoles have been recognized for their antimicrobial activities. The compound's structural features may enhance its interaction with microbial targets.
- Research Findings : Compounds within this class have shown effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound may inhibit key inflammatory mediators.
- Example : Studies have reported that pyrazole-based compounds can reduce inflammation in animal models, indicating their potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole ring can significantly influence biological activity.
- Data Table : Below is a summary of various derivatives and their corresponding activities.
作用機序
The mechanism of action of 2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Structural Analogues in TRK Kinase Inhibition
The European Patent Bulletin (2024) describes pyrazolo[1,5-a]pyrimidine derivatives, such as 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine , as potent TRK kinase inhibitors for cancer treatment . Key comparisons include:
| Feature | Target Compound | Patent Compound |
|---|---|---|
| Core Structure | 1H-pyrazole | Pyrazolo[1,5-a]pyrimidine |
| Substituents | - 3-Cyclopropyl - 5-Pyrrolidine-1-carbonyl |
- 5-Pyrrolidinyl (2,5-difluorophenyl-substituted) - 3-Pyrazolyl |
| Pharmacophore | Acetamide-linked phenyl group | Pyrimidine ring with fluorophenyl-pyrrolidine |
| Biological Target | Not explicitly reported (inferred kinase/receptor) | TRK kinases (e.g., TrkA, TrkB, TrkC) |
| Therapeutic Application | Hypothesized anticancer/anti-inflammatory activity | Explicitly anticancer (TRK-driven tumors) |
Key Findings :
- The target compound lacks the pyrazolo-pyrimidine fusion ring present in the patent derivatives, which is critical for TRK kinase binding in the latter .
- The cyclopropyl group in the target compound may enhance metabolic stability compared to the difluorophenyl substituent in the patent compound, which improves target selectivity but may increase toxicity .
- Both compounds utilize pyrrolidine-derived moieties, suggesting shared strategies for optimizing lipophilicity and binding pocket interactions.
Comparison with Other Pyrazole-Based Acetamides
Pyrazole-acetamide derivatives are widely explored in drug discovery. For example:
| Compound | Structure | Activity |
|---|---|---|
| Target Compound | 3-Cyclopropyl, 5-pyrrolidine-carbonyl, N-phenylacetamide | Unknown (structural similarity suggests kinase inhibition) |
| Celecoxib | 3-Trifluoromethyl, 4-methylsulfonylphenyl | COX-2 inhibition (anti-inflammatory) |
| Rimonabant | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole | CB1 receptor antagonist (anti-obesity) |
Key Differences :
- Substituent Effects : The target compound’s cyclopropyl and pyrrolidine-carbonyl groups distinguish it from classical pyrazole drugs like celecoxib, which rely on sulfonamide or halogenated aryl groups for target engagement.
- Breadth of Activity : Unlike rimonabant or celecoxib, the target compound’s biological profile remains uncharacterized, though its structure aligns with kinase inhibitors described in recent patents .
生物活性
The compound 2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]-N-phenylacetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article reviews the available literature on its biological activity, including in vitro studies, structure-activity relationships (SAR), and pharmacological profiles.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 274.33 g/mol. The structure features a pyrazole ring substituted with a cyclopropyl group and a pyrrolidine carbonyl moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to 2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]-N-phenylacetamide have shown promising results against various cancer cell lines:
These values indicate that the compound may possess potent cytotoxic effects, particularly against breast cancer (MCF-7) and colorectal cancer (HCT-116).
The proposed mechanism of action for similar compounds involves inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The pyrazole scaffold acts as a bioisostere of adenine, enabling it to effectively inhibit CDK2/cyclin A complexes, leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the pyrazole ring and substituents can significantly influence biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhances potency, while bulky groups at specific positions may reduce activity .
Case Studies
Case Study 1: In Vitro Evaluation
A study evaluated the antiproliferative effects of several pyrazole derivatives, including our compound of interest. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 0.045 to 0.120 µM against various cancer cell lines, highlighting their potential as therapeutic agents .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory activity against CDK2/cyclin A2. The compound demonstrated significant inhibition with an IC50 value comparable to known inhibitors like sorafenib, suggesting it could be a candidate for further development in cancer therapeutics .
Pharmacokinetic Properties
In silico studies have indicated favorable pharmacokinetic properties for compounds in this class, including good absorption and permeability profiles. These findings are essential for assessing the viability of these compounds as drug candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
